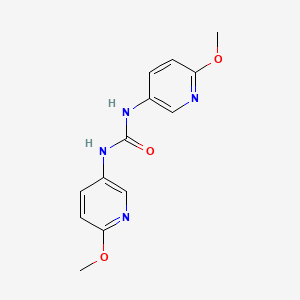

![molecular formula C20H21N3OS2 B2465059 4,5-二甲基-2-{4-[(2E)-3-(2-噻吩基)丙-2-烯酰]哌嗪-1-基}-1,3-苯并噻唑 CAS No. 886913-71-9](/img/structure/B2465059.png)

4,5-二甲基-2-{4-[(2E)-3-(2-噻吩基)丙-2-烯酰]哌嗪-1-基}-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

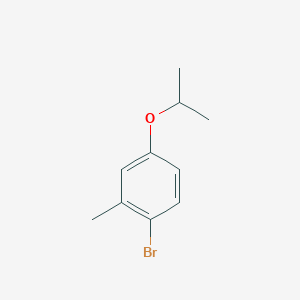

4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.

BenchChem offers high-quality 4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

苯并噻唑在化疗药物中的应用苯并噻唑及其衍生物,包括化合物 4,5-二甲基-2-{4-[(2E)-3-(2-噻吩基)丙-2-烯酰]哌嗪-1-基}-1,3-苯并噻唑,在各种治疗应用中显示出显着的希望,特别是在化疗中。苯并噻唑部分因其抗癌特性而受到认可,通常作为化疗药物中的核心结构。苯并噻唑及其衍生物(如 2-芳基苯并噻唑)的结构简单性促进了化学库的建立,有助于发现用于癌症治疗的新化学实体。苯并噻唑在药物发现中的重要性越来越大,因为它能够作为各种生物分子的配体,这引起了药学化学家对开发治疗各种疾病(尤其是癌症)的疗法的兴趣 (Kamal, Hussaini, & Malik, 2015).

苯并噻唑在 DNA 结合和荧光成像中的应用苯并噻唑衍生物的另一个重要应用是在 DNA 结合和荧光成像领域。已知的苯并噻唑衍生物如 Hoechst 33258 已被广泛用作荧光 DNA 染料,因为它们对双链 B-DNA 的小沟具有很强的结合亲和力,特别是富含 AT 的序列。Hoechst 衍生物在细胞生物学中广泛用于染色体和细胞核染色,这突显了苯并噻唑衍生物在生物成像和诊断中的多功能性 (Issar & Kakkar, 2013).

苯并噻唑在抗菌和抗病毒剂中的应用苯并噻唑部分及其衍生物还表现出显着的抗菌和抗病毒活性。面对不断增加的多重耐药病原体,迫切需要新的抗菌药物,这导致人们探索苯并噻唑衍生物作为潜在候选药物。它们对微生物或病毒的不同作用方式使它们成为发现新的抗菌或抗病毒剂的活性候选药物。鼓励制药界探索苯并噻唑衍生物对 SARS-CoV-2 等严重致病因子的抗菌和抗病毒能力 (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

作用机制

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the bronchodilation and non-steroidal anti-inflammatory effects , which are beneficial in the treatment of conditions like chronic obstructive pulmonary disease (COPD).

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects several biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in a wide range of downstream effects, including the relaxation of smooth muscle in the airways and the reduction of inflammatory responses .

Pharmacokinetics

It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its bioavailability and therapeutic effect.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can lead to improved lung function and reduced symptoms in patients with COPD . This dual action is a novel approach in the treatment of COPD and represents a significant advance in COPD care .

属性

IUPAC Name |

(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c1-14-5-7-17-19(15(14)2)21-20(26-17)23-11-9-22(10-12-23)18(24)8-6-16-4-3-13-25-16/h3-8,13H,9-12H2,1-2H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKQTVZKQBVRCU-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

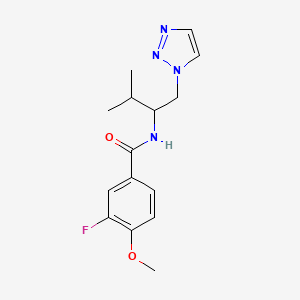

![benzo[d][1,3]dioxol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2464977.png)

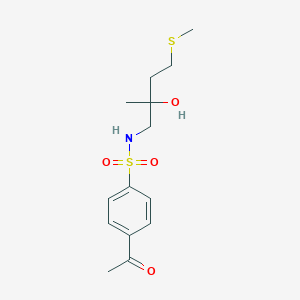

![8-(Mesitylsulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)

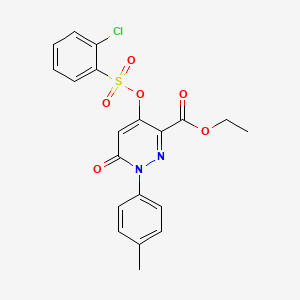

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2464980.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B2464981.png)

![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)

![(1E,2E)-1-(10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-2-(2-(trifluoromethyl)benzylidene)hydrazine](/img/structure/B2464995.png)

![2-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2464998.png)